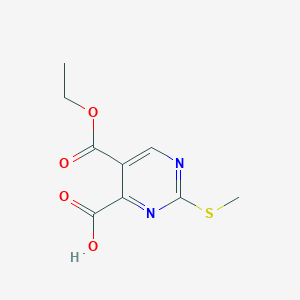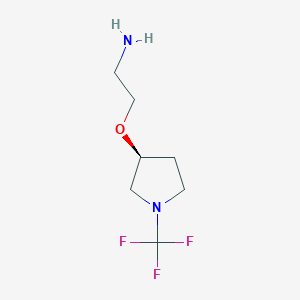
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an ethanamine moiety through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Ethanamine Moiety: The ethanamine moiety is attached to the pyrrolidine ring through an ether linkage, often using reagents like ethylene oxide or ethylene glycol derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- ((S)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid
Uniqueness
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group and the ether linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Eigenschaften
Molekularformel |
C7H13F3N2O |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
2-[(3S)-1-(trifluoromethyl)pyrrolidin-3-yl]oxyethanamine |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)12-3-1-6(5-12)13-4-2-11/h6H,1-5,11H2/t6-/m0/s1 |
InChI-Schlüssel |
SPCFKXQJWVSXEJ-LURJTMIESA-N |
Isomerische SMILES |
C1CN(C[C@H]1OCCN)C(F)(F)F |
Kanonische SMILES |
C1CN(CC1OCCN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



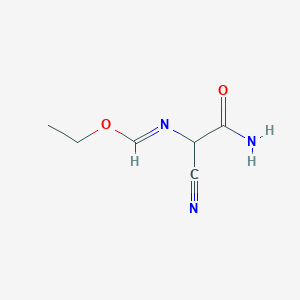

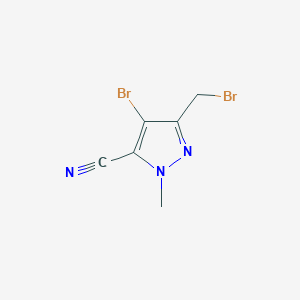

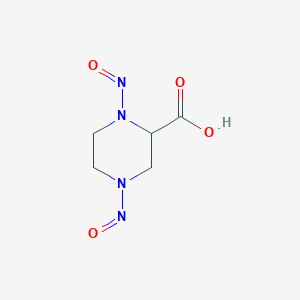
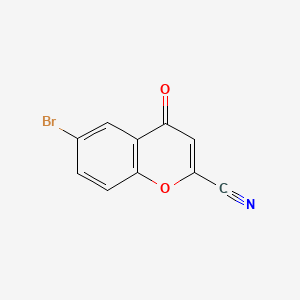


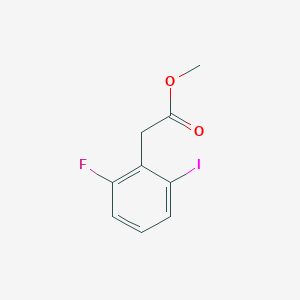
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
